![molecular formula C18H14ClN3O3 B2796128 (E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1428381-84-3](/img/structure/B2796128.png)
(E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14ClN3O3 and its molecular weight is 355.78. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry and Heterocyclic Compounds
Research on the photochemical reactions of heterocyclic compounds, including oxadiazoles with furan, has contributed to understanding the novel photo-induced acylation reactions. These findings have implications for developing new synthetic pathways in organic chemistry and material science. Such reactions could potentially be relevant for the synthesis or modification of complex molecules like the one (Tsuge, Oe, & Tashiro, 1973).
Antimicrobial Applications
The synthesis and characterization of compounds containing oxadiazole and azetidinone derivatives have shown promising antimicrobial properties. These studies suggest potential applications in developing new antimicrobial agents, which could be a research direction for the compound (Desai & Dodiya, 2014); (Dodiya, Shihory, & Desai, 2012).
Antioxidant and ADMET Properties
Studies on chalcone derivatives, including those with furan and oxadiazole components, have highlighted their potent antioxidant properties. These findings, along with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggest their potential for therapeutic applications. The compound could be explored for similar properties and applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
Molecular Docking and Pharmacological Screening
The synthesis and molecular docking studies of novel compounds, including those with furan and oxadiazole moieties, have been conducted to evaluate their antibacterial activity. This suggests a methodology for assessing the biological activity of new compounds, which could be applied to the compound for identifying potential therapeutic targets (Khumar, Ezhilarasi, & Prabha, 2018).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-5-2-1-4-12(14)7-8-16(23)22-10-13(11-22)18-20-17(21-25-18)15-6-3-9-24-15/h1-9,13H,10-11H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLRDVVJYLMJLO-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one |
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